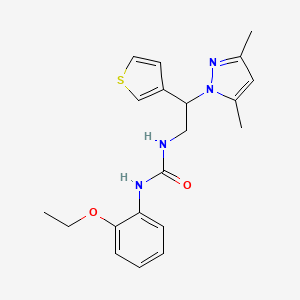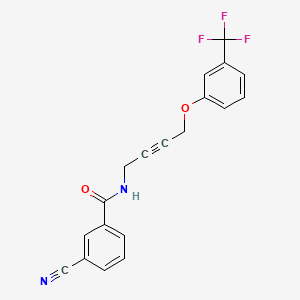
3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is a useful research compound. Its molecular formula is C19H13F3N2O2 and its molecular weight is 358.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study on N-(Cyano(naphthalen-1-yl)methyl)benzamides described the synthesis and crystal structures of similar benzamide derivatives, highlighting their potential in colorimetric sensing of fluoride anions. This suggests applications in environmental monitoring and analytical chemistry (Younes et al., 2020).
Research on organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain involved similar chemical functionalities. These compounds exhibited good solubility in strong organic solvents, indicating their utility in the development of polymeric materials with enhanced performance characteristics (Liu et al., 2002).
Chemical Sensing and Material Science
The creation of colorimetric sensors for anions showcases the role of benzamide derivatives in detecting environmental pollutants, with a focus on fluoride anion detection. This is crucial for water quality monitoring and public health (Younes et al., 2020).
Polyimides containing trifluoromethyl groups have been synthesized for their solubility and thermal properties, contributing to advancements in materials science, particularly in creating high-performance polymers (Liu et al., 2002).
Propiedades
IUPAC Name |
3-cyano-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-19(21,22)16-7-4-8-17(12-16)26-10-2-1-9-24-18(25)15-6-3-5-14(11-15)13-23/h3-8,11-12H,9-10H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCXPOHBWNWAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
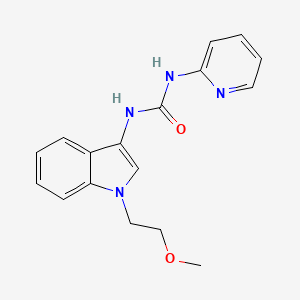
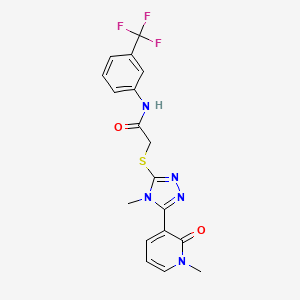
![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)
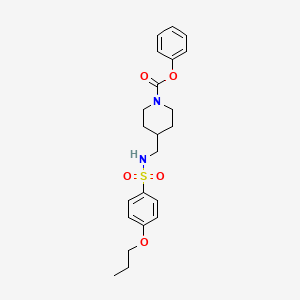
![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2637160.png)
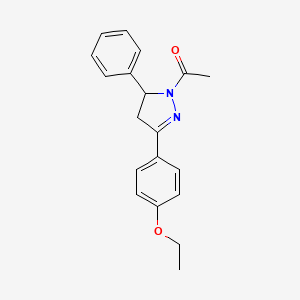
![5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol](/img/structure/B2637163.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2637164.png)
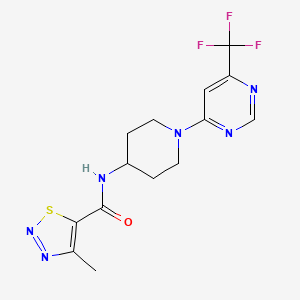
![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)
![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![1-(4-FLUOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2637170.png)
